AM-694

Cannabinoid Pharmacology Receptor Binding Drug Discovery

AM-694 is a benzoylindole synthetic cannabinoid distinguished by sub-nanomolar CB1 affinity (Ki = 0.08 nM) and 18-fold selectivity over CB2, making it irreplaceable for high-resolution CB1 receptor mapping, 18F-radiolabeled probe synthesis, and forensic LC-MS/MS assay development. Unlike non-selective agonists (e.g., AM-2201, Ki = 1.0 nM; JWH-018), AM-694's unique oxidative defluorination metabolic pathway demands a compound-specific analytical target, while its defined partial agonist profile (EC50 = 52.8 nM, Emax = 63%) ensures reproducible pharmacological interrogation. Procure as a certified reference standard to guarantee assay validity and regulatory compliance.

Molecular Formula C20H19FINO
Molecular Weight 435.3 g/mol
CAS No. 335161-03-0
Cat. No. B1665942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-694
CAS335161-03-0
SynonymsAM-694;  AM 694;  AM694;  UNII-6RK7KN7L1O;  6RK7KN7L1O; 
Molecular FormulaC20H19FINO
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I
InChIInChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2
InChIKeyLFFIIZFINPPEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AM-694 (CAS 335161-03-0): Potent and Selective CB1 Cannabinoid Receptor Agonist for Forensic and Pharmacological Research


AM-694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) is a synthetic cannabinoid belonging to the benzoylindole class, recognized as a potent and selective agonist for the central cannabinoid receptor CB1 [1]. It exhibits high binding affinity (Ki = 0.08 nM) at CB1, which is approximately 18-fold selective over the peripheral CB2 receptor (Ki = 1.44 nM) [2]. This distinct pharmacological profile underpins its primary application as a research tool for mapping CB1 receptor distribution, often via its 18F-radiolabeled derivative, and as a critical analytical reference standard in forensic toxicology for the detection of synthetic cannabinoid receptor agonist (SCRA) intake [1].

Why a Simple Synthetic Cannabinoid Agonist Cannot Replace AM-694 in Analytical and Receptor Mapping Studies


Substituting AM-694 with a closely related synthetic cannabinoid (e.g., AM-2201, JWH-018) or the natural ligand Δ9-THC in research or forensic workflows is not scientifically valid due to significant differences in key quantitative performance metrics. These include drastically higher CB1 binding affinity [1], a distinct receptor selectivity profile , unique metabolic pathways with specific forensic markers [2], and divergent functional potency/efficacy profiles [1]. Such fundamental variations preclude direct interchangeability and necessitate the use of AM-694 specifically for applications requiring its precise pharmacological signature, such as high-resolution CB1 receptor mapping or the development of reliable, compound-specific LC-MS/MS assays.

Quantitative Differentiation of AM-694 Against Key Comparators: A Procurement-Focused Evidence Guide


AM-694 Exhibits Sub-Nanomolar CB1 Affinity Superior to AM-2201 and Δ9-THC

AM-694 demonstrates significantly higher binding affinity for the CB1 receptor compared to the closely related synthetic cannabinoid AM-2201 and the natural ligand Δ9-THC. In direct competitive binding assays using [3H]CP-55,940 on membranes from HEK293 cells expressing human CB1 receptors, AM-694 exhibited a Ki of 0.08 nM. This represents a 12.5-fold higher affinity compared to AM-2201 (Ki = 1.0 nM) and a remarkable 500-fold higher potency than Δ9-THC [1]. This affinity difference is a primary driver for its use in applications demanding high-sensitivity receptor detection.

Cannabinoid Pharmacology Receptor Binding Drug Discovery

AM-694 Demonstrates Quantifiable Selectivity for CB1 Over CB2 Receptors

Unlike the non-selective agonist AM-2201, AM-694 shows a quantifiable preference for the CB1 receptor. While AM-2201 acts as a potent, non-selective agonist at both receptors [1], AM-694's binding affinities result in an 18-fold selectivity for CB1 (Ki = 0.08 nM) over CB2 (Ki = 1.44 nM) . This selectivity profile is a defining characteristic that differentiates it from many other synthetic cannabinoids and makes it a more specific probe for CB1-mediated effects.

Receptor Selectivity Pharmacological Profiling CB1 vs. CB2

Functional Potency and Efficacy of AM-694 in GTPγS Binding Assays

In functional assays, AM-694 exhibits a specific efficacy profile. In [35S]GTPγS binding assays performed on membranes from CB1-expressing cells, AM-694 activated the receptor with an EC50 of 52.8 nM and a maximal efficacy (Emax) of 63% relative to the full agonist CP-55,940 . While comparative EC50 data for direct analogs like AM-2201 are less commonly reported in primary literature, this established functional signature for AM-694 serves as a critical baseline for interpreting downstream signaling effects and distinguishing it from full agonists that might induce different cellular responses.

Functional Activity G-Protein Coupled Receptor Efficacy

Distinct Phase I Metabolic Pathway: Oxidative Defluorination of AM-694

The primary metabolic pathway for AM-694 is oxidative defluorination of its N-(5-fluoropentyl) side chain, a process that generates a key defluorinated metabolite detectable in human urine [1]. This pathway is distinct from that of other SCRA classes, such as 5F-NNEI (amide hydrolysis and naphthyl hydroxylation) or FUB-APINACA (adamantyl hydroxylation) [1]. Furthermore, in vivo studies confirm that substitution of the fluorine atom is a major metabolic reaction for compounds like AM-694 and AM-2201, but the specific metabolites formed (e.g., carboxylated and hydroxylated derivatives for AM-694) are compound-specific and used as analytical targets for unambiguous drug uptake confirmation [2].

Drug Metabolism Forensic Toxicology In Vitro ADME

AM-694 is Detectable in Real-World Forensic Samples at Trace Levels

In a documented clinical intoxication case, AM-694 was successfully identified and quantified in a human urine sample using LC-MS/MS. The measured concentration of the parent drug was 0.084 μg/L [1]. This finding, from one of the first case reports, confirms the compound's presence in biological matrices at low ng/L levels and provides a critical quantitative benchmark for developing and validating sensitive forensic assays. The study also identified its main metabolites, which is essential for confirmatory analysis.

Forensic Toxicology Bioanalysis Case Report

Optimal Procurement and Application Scenarios for AM-694 Based on Quantitative Evidence


High-Resolution CB1 Receptor Mapping via PET Imaging

Due to its exceptionally high CB1 binding affinity (Ki = 0.08 nM), AM-694 is uniquely suited as a precursor for synthesizing radiolabeled probes like 18F-AM-694. This high affinity directly translates to superior signal-to-noise ratios in PET imaging studies, enabling precise mapping of CB1 receptor distribution in the brain and peripheral tissues [1]. The quantitative differentiation from lower-affinity ligands like AM-2201 (Ki = 1.0 nM) is a primary driver for selecting AM-694 for this application [2].

Forensic Toxicology: Compound-Specific LC-MS/MS Assay Development

Forensic and clinical laboratories require AM-694 as a certified reference standard to develop and validate LC-MS/MS methods for the unambiguous detection of SCRA intake. The compound's unique metabolic pathway, primarily oxidative defluorination [3], necessitates a specific analytical target and internal standard. This differs from other SCRAs like AM-2201, and the real-world detection of AM-694 at 0.084 μg/L in human urine [4] sets a benchmark for the required method sensitivity.

Pharmacological Studies of CB1-Selective Signaling Pathways

Researchers investigating CB1 receptor-specific pharmacology should prioritize AM-694 over non-selective agonists like AM-2201. Its 18-fold selectivity for CB1 over CB2 receptors allows for more precise interrogation of CB1-mediated effects without confounding activation of peripheral CB2 receptors. The defined functional profile (EC50 = 52.8 nM, Emax = 63% in GTPγS assays) provides a baseline for interpreting partial agonist signaling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-694

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.